![molecular formula C16H10BrIN2OS B3017090 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317854-08-3](/img/structure/B3017090.png)
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H10BrIN2OS and its molecular weight is 485.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential as Plant Growth Regulators :
- The synthesis of related thiazole derivatives, including the four-step synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid and its 2-amino derivatives, has been explored for their potential use as plant growth regulators (Teitei, 1980).
Antifungal Agent Synthesis :
- New 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives were synthesized as potential antifungal agents. This research highlights the synthesis of similar compounds and their potential use in treating fungal infections (Narayana et al., 2004).
Anticancer Activity :
- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating the potential use of similar compounds in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Agents :
- The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and related compounds were screened for antimicrobial activity, indicating the potential use of 4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide in developing new antimicrobial agents (Bikobo et al., 2017).
Synthesis of Heterocyclic Compounds :
- Research into the synthesis of various heterocyclic compounds, including thiazole derivatives, has been conducted. These studies are important for understanding the chemical properties and potential applications of similar compounds (Saeed & Rafique, 2013).
Copper-Catalyzed Intramolecular Cyclization :
- The copper-catalyzed intramolecular cyclization of substituted thioureas to form N-benzothiazol-2-yl-amides, a process that could be relevant in the synthesis of similar compounds (Wang et al., 2008).
Filaricidal Activity :
- Some derivatives of N-[2-(4-thiazolyl)benzimidazol-5-yl]benzamide were tested for activity against adult Brugia pahangi, showing the potential use of similar compounds in parasitology (Denham & FitzSimons, 1983).
Adenosine Receptors Selectivity :
- Research into [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides explored their binding at adenosine receptor subtypes, which could be relevant for the development of drugs targeting these receptors (Inamdar et al., 2013).
Future Directions
Properties
IUPAC Name |
4-bromo-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrIN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGSEOSDSSXVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)
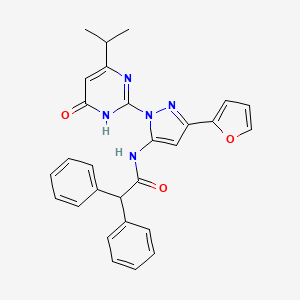
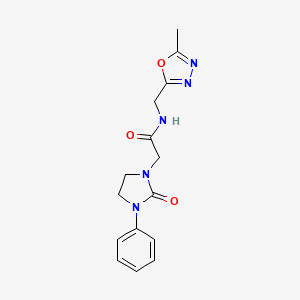

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)
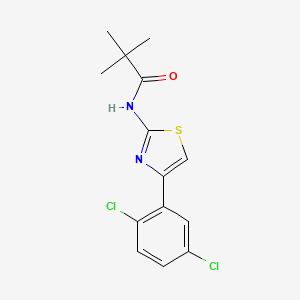

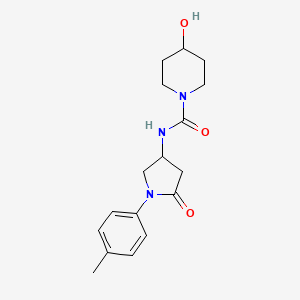
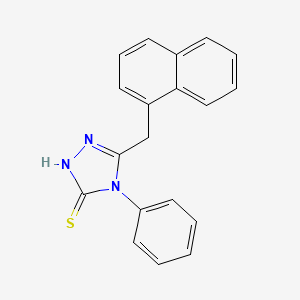
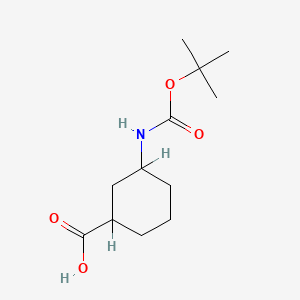
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
